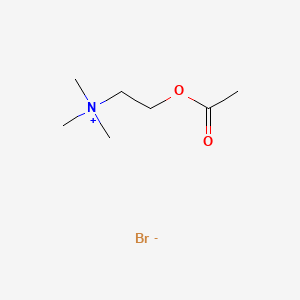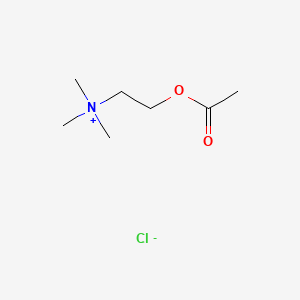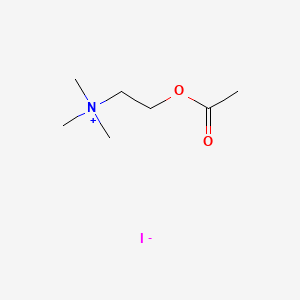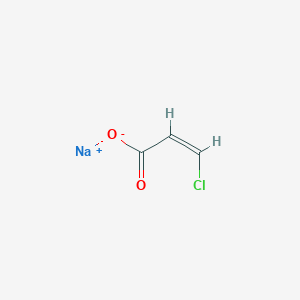
2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Overview
Description
“2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile” is a chemical compound with the formula C13H8N4O. It has a net charge of 0, an average mass of 236.229, and a mono-isotopic mass of 236.06981 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C13H8N4O/c14-6-10 (13 (17)11 (7-15)8-16)5-9-1-3-12 (18)4-2-9/h1-5,18H,17H2 . The SMILES representation is C1=CC (=CC=C1C=C (C#N)C (=C (C#N)C#N)N)O .
Scientific Research Applications
Metabolic Studies and Immunomodulation
A significant area of study involving 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile derivatives is their metabolic pathways and potential immunomodulatory effects. Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated them for their lymphocyte-decreasing effect and immunosuppressive impact on rat skin allograft. The study highlighted the specific configurations and substituents essential for potent immunosuppressive activity, indicating potential applications in organ transplantation and other medical treatments requiring immune system modulation (Kiuchi et al., 2000).
Antihypertensive and Antimalarial Research
The derivatives of 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile have also been explored for their antihypertensive and antimalarial properties. Cassidy et al. (1992) synthesized a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols and tested their oral antihypertensive activity, finding certain compounds with branched alkyl or branched alkylamino groups to be particularly effective (Cassidy et al., 1992). Werbel et al. (1986) prepared a series of compounds with significant antimalarial activity against Plasmodium berghei in mice, suggesting clinical potential for these compounds (Werbel et al., 1986).
Neuropharmacological Investigations
The derivatives of 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile have been assessed for their neuropharmacological effects as well. Kaminski et al. (2001) investigated the effects of AMPA and GABA(B) receptor antagonists in rats with a genetic form of absence epilepsy, shedding light on the potential therapeutic applications of these compounds in the treatment of generalized absence epilepsy (Kaminski et al., 2001).
properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-6-10(13(17)11(7-15)8-16)5-9-1-3-12(18)4-2-9/h1-5,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVJRTIPBNBLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=C(C#N)C#N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017214 | |
| Record name | Tyrphostin A 48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
CAS RN |
144978-82-5 | |
| Record name | Tyrphostin A 48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















